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molecular formula C5H10N2O2 B1580538 Pentanediamide CAS No. 3424-60-0

Pentanediamide

Cat. No. B1580538
M. Wt: 130.15 g/mol
InChI Key: RCCYSVYHULFYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660742B2

Procedure details

To the 2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride (0.243 mmol) was added the N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.133 g, 0.258 mmol), EDCI (0.093 g, 0.486 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.033 g, 0.244 mmol) which was then dissolved in DMF (15 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for two days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The resulting oil was dissolved in CHCl3, washed with water (1×75 mL), then with brine (1×75 mL) and dried over sodium sulfate. It was then filtered and concentrated under reduced pressure to yield the product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a brown oil (0.166 g, 68% yield). Rf=0.40 (10% MeOH/CHCl3).
Name
2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride
Quantity
0.243 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.133 g
Type
reactant
Reaction Step One
Name
Quantity
0.093 g
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
C(OC1C=CC(CCCl)=C([NH:18][C:19]([C:21]2[O:22][C:23]3C=CC(N)=C[C:24]=3[CH:25]=2)=[O:20])C=1)C1C=CC=CC=1.CC[N:33]=C=NCCCN(C)C.O.ON1C2C=CC=CC=2N=N1>CN(C=O)C>[CH2:25]([CH2:21][C:19]([NH2:18])=[O:20])[CH2:24][C:23]([NH2:33])=[O:22] |f:2.3|

Inputs

Step One
Name
2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride
Quantity
0.243 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)CCCl)NC(=O)C=1OC2=C(C1)C=C(C=C2)N
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.133 g
Type
reactant
Smiles
Name
Quantity
0.093 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0.033 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred under nitrogen at room temperature for two days with the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolution
CUSTOM
Type
CUSTOM
Details
was aided by sonication
CUSTOM
Type
CUSTOM
Details
At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in CHCl3
WASH
Type
WASH
Details
washed with water (1×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (1×75 mL) and dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
It was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CC(=O)N)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.166 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 524.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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